2-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-4-fluorobenzamide
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Overview
Description
2-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-4-fluorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, dimethylamino, methoxy, pyrimidinyl, and fluorobenzamide groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 4-fluoroaniline with 2-chloro-5-nitropyrimidine in the presence of a base to form an intermediate. This intermediate is then subjected to reduction and subsequent reaction with dimethylamine and methoxy groups to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-4-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N,N-dimethylethylamine hydrochloride
- 2-dimethylaminoethyl chloride hydrochloride
- N-(2-chloroethyl)-N,N-dimethylamine hydrochloride
Uniqueness
2-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-4-fluorobenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN4O2/c1-20(2)12-11(7-17-14(19-12)22-3)18-13(21)9-5-4-8(16)6-10(9)15/h4-7H,1-3H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQNKOVQMXOMPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=C(C=C(C=C2)F)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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